An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-1-Phenyl-2-propyn-1-ol
An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-1-Phenyl-2-propyn-1-ol
Abstract
(R)-1-Phenyl-2-propyn-1-ol, a chiral propargyl alcohol, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique trifunctional molecular architecture, comprising a stereodefined secondary alcohol, a reactive terminal alkyne, and a phenyl group, renders it a highly versatile chiral building block. This guide provides a comprehensive technical overview of the chemical properties of (R)-1-Phenyl-2-propyn-1-ol, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical and spectroscopic characteristics, explore state-of-the-art asymmetric synthesis methodologies, dissect its key chemical transformations with mechanistic insights, and highlight its pivotal role in the synthesis of complex, biologically active molecules.
Introduction: The Significance of a Chiral Propargyl Alcohol
Chiral propargyl alcohols are invaluable synthons in the construction of complex molecular architectures due to the orthogonal reactivity of their alcohol and alkyne functionalities. The presence of a defined stereocenter in molecules like (R)-1-Phenyl-2-propyn-1-ol is of paramount importance in the development of stereochemically pure pharmaceuticals, where enantiomeric purity is often directly correlated with therapeutic efficacy and reduced side effects. The phenyl substituent in (R)-1-Phenyl-2-propyn-1-ol provides steric and electronic influence on its reactivity and serves as a foundational element for a diverse array of molecular scaffolds. This guide aims to provide a deep understanding of the chemical behavior of this crucial molecule, enabling its effective utilization in synthetic endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of (R)-1-Phenyl-2-propyn-1-ol is fundamental for its handling, characterization, and application in synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of (R)-1-Phenyl-2-propyn-1-ol.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.067 g/mL at 20 °C | [1] |
| Boiling Point | 135-136 °C at 13 mmHg | [2] |
| Melting Point | 22-23 °C | [2] |
| Refractive Index (n20/D) | 1.551 | [1] |
| Optical Activity ([α]20/D) | -28 ± 2° (c = 3.2% in chloroform) | [1] |
| CAS Number | 61317-73-5 | [1] |
Spectroscopic Data
The following data is for the racemic 1-Phenyl-2-propyn-1-ol, which serves as a close approximation for the (R)-enantiomer as the stereocenter has a minimal effect on the presented spectral characteristics.
2.2.1. ¹H NMR Spectroscopy
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Spectrum:
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A representative ¹H NMR spectrum can be found in various chemical databases.[3]
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Assignments:
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δ ~7.2-7.5 (m, 5H): Aromatic protons of the phenyl group.
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δ ~5.4 (d, 1H): Methine proton (CH-OH).
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δ ~2.6 (s, 1H): Acetylenic proton (C≡CH).
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δ ~2.5 (d, 1H): Hydroxyl proton (OH). The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.
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2.2.2. ¹³C NMR Spectroscopy
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Spectrum:
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A representative ¹³C NMR spectrum can be found in various chemical databases.[4]
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-
Assignments:
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δ ~140: Quaternary aromatic carbon (C-ipso).
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δ ~128-129: Aromatic carbons (CH).
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δ ~126: Aromatic carbons (CH).
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δ ~84: Acetylenic carbon (-C≡CH).
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δ ~75: Acetylenic carbon (-C≡CH).
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δ ~64: Methine carbon (CH-OH).
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2.2.3. Infrared (IR) Spectroscopy
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Spectrum:
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Key Absorptions:
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~3300-3400 cm⁻¹ (broad): O-H stretching of the alcohol.
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~3300 cm⁻¹ (sharp): ≡C-H stretching of the terminal alkyne.
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~2100 cm⁻¹ (weak): C≡C stretching of the alkyne.
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~3030 cm⁻¹: Aromatic C-H stretching.
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~1600, 1490 cm⁻¹: Aromatic C=C stretching.
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2.2.4. Mass Spectrometry (MS)
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Spectrum:
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Fragmentation Pattern:
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m/z = 132: Molecular ion [M]⁺.
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m/z = 115: Loss of OH radical [M-17]⁺.
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m/z = 105: Phenylcarbonyl cation [C₆H₅CO]⁺, a common fragment for benzyl alcohols.
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m/z = 77: Phenyl cation [C₆H₅]⁺.
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Asymmetric Synthesis: The Gateway to Enantiopurity
The enantioselective synthesis of (R)-1-Phenyl-2-propyn-1-ol is most commonly achieved through the asymmetric alkynylation of benzaldehyde. Among the various methodologies, the Carreira protocol has emerged as a robust and widely adopted procedure due to its operational simplicity and high enantioselectivity.
Carreira Asymmetric Alkynylation of Benzaldehyde
This method utilizes a chiral catalyst generated in situ from zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine. The protocol is notable for its tolerance to air and moisture, making it highly practical for laboratory and industrial applications.
3.1.1. Experimental Protocol
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To a solution of (+)-N-methylephedrine (1.1 equivalents) in toluene is added zinc triflate (1.0 equivalent) at room temperature.
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The resulting mixture is stirred for 30 minutes to allow for the formation of the chiral catalyst complex.
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Phenylacetylene (1.2 equivalents) is then added to the reaction mixture.
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Benzaldehyde (1.0 equivalent) is added dropwise to the mixture.
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The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
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Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford (R)-1-Phenyl-2-propyn-1-ol in high yield and enantioselectivity.
3.1.2. Experimental Workflow Diagram
Caption: Workflow for the Carreira asymmetric alkynylation.
Key Chemical Reactions and Mechanistic Insights
The propargyl alcohol moiety in (R)-1-Phenyl-2-propyn-1-ol is a hub of reactivity, enabling a plethora of chemical transformations.
Meyer-Schuster Rearrangement
Under acidic conditions, propargyl alcohols can undergo a rearrangement to form α,β-unsaturated carbonyl compounds. This transformation, known as the Meyer-Schuster rearrangement, proceeds through a protonated intermediate followed by a 1,3-hydroxyl shift to form an allene alcohol, which then tautomerizes to the more stable carbonyl compound.
4.1.1. Reaction Mechanism Diagram
References
- 1. (R)-1-フェニル-2-プロピン-1-オール ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-苯基-2-丙炔-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) 1H NMR spectrum [chemicalbook.com]
- 4. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) 13C NMR [m.chemicalbook.com]
- 5. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) IR Spectrum [chemicalbook.com]
- 6. alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
